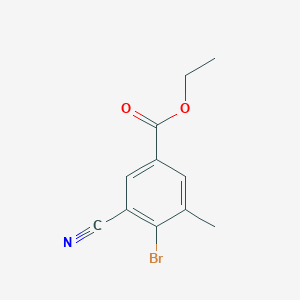

Ethyl 4-bromo-3-cyano-5-methylbenzoate

Description

Properties

IUPAC Name |

ethyl 4-bromo-3-cyano-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-3-15-11(14)8-4-7(2)10(12)9(5-8)6-13/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIMJFGNDVGNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-3-cyano-5-methylbenzoate can be synthesized through various methods. One common method involves the bromination of ethyl 3-cyano-5-methylbenzoate. The reaction typically uses bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods: In industrial settings, the production of ethyl 4-bromo-3-cyano-5-methylbenzoate often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-3-cyano-5-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products:

Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

Reduction: The primary amine derivative of the original compound.

Ester Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-bromo-3-cyano-5-methylbenzoate is utilized in various scientific research fields:

Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: In the study of enzyme inhibition and receptor binding due to its structural features.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-cyano-5-methylbenzoate involves its interaction with specific molecular targets. The bromine atom and cyano group can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity. The ester group allows for modifications that can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Ethyl 4-bromo-3-cyano-5-methylbenzoate, we compare it with analogous benzoate esters and related aromatic derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.

Substituent Effects and Reactivity

- Electronic Effects: The bromine and cyano groups render the aromatic ring highly electron-deficient, favoring reactions such as Suzuki-Miyaura couplings (for bromo substitution) or nucleophilic aromatic substitution (for cyano activation). The methyl group at the 5-position slightly offsets steric strain .

- Solubility: Compared to Ethyl 4-cyanobenzoate, the additional bromo and methyl substituents reduce solubility in polar solvents (e.g., water) but enhance compatibility with halogenated solvents like dichloromethane.

Thermal and Spectroscopic Properties

- Melting Point: Ethyl 4-bromo-3-cyano-5-methylbenzoate likely has a higher melting point (estimated 120–140°C) compared to Ethyl 4-cyanobenzoate (mp ~90°C) due to increased molecular symmetry and halogen-based intermolecular forces.

- NMR Signatures: The ¹H NMR spectrum would show distinct signals for the methyl group (~2.3 ppm) and ethyl ester (~1.3 ppm and ~4.3 ppm). The ¹³C NMR would highlight the cyano carbon at ~115 ppm and bromo-substituted aromatic carbons downfield-shifted (~125–135 ppm) .

Research Findings and Gaps

- Unresolved Questions: The synergistic effects of bromo, cyano, and methyl substituents on regioselectivity in aromatic substitution reactions remain underexplored.

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 4-bromo-3-cyano-5-methylbenzoate be optimized for higher yield and purity?

- Methodological Answer : Optimize reaction conditions (temperature, pressure, solvent selection) using automated reactors to ensure reproducibility. Employ continuous flow reactors to enhance reaction efficiency and reduce side products . Purification via recrystallization (using ethanol or methanol) or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Monitor progress with TLC and HPLC .

Q. What spectroscopic and crystallographic methods are effective for characterizing Ethyl 4-bromo-3-cyano-5-methylbenzoate?

- Methodological Answer :

- NMR : Use H and C NMR to confirm substituent positions and ester functionality. DEPT-135 clarifies carbon types .

- IR : Identify cyano (C≡N, ~2200 cm), ester (C=O, ~1700 cm), and aromatic C-Br (~600 cm) stretches .

- X-ray crystallography : Resolve crystal packing and steric effects using SHELXL for refinement .

Q. What solvent systems are recommended for recrystallizing Ethyl 4-bromo-3-cyano-5-methylbenzoate?

- Methodological Answer : Test mixed solvents (e.g., ethanol/water, dichloromethane/hexane) to balance solubility and polarity. Slow cooling minimizes impurities. For hygroscopic samples, use anhydrous solvents under inert atmosphere .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of Ethyl 4-bromo-3-cyano-5-methylbenzoate in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Model transition states to identify preferred reaction pathways (e.g., bromine substitution at C4 vs. cyano group reactivity) .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .

- Retrosynthetic AI tools : Leverage databases like Reaxys to propose feasible synthetic routes and intermediates .

Q. What strategies resolve contradictions in reported biological activities of Ethyl 4-bromo-3-cyano-5-methylbenzoate analogs?

- Methodological Answer :

- Assay validation : Replicate studies using standardized protocols (e.g., MIC for antimicrobial activity, IC for cytotoxicity) .

- Structure-activity relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing methyl with methoxy) to isolate contributing functional groups .

- Metabolic stability tests : Use LC-MS to assess compound degradation in biological matrices .

Q. How do steric and electronic effects influence the regioselectivity of Ethyl 4-bromo-3-cyano-5-methylbenzoate in cross-coupling reactions?

- Methodological Answer :

- Steric maps : Generate 3D models to evaluate accessibility of bromine for Suzuki-Miyaura coupling. Bulky ligands (e.g., SPhos) may favor coupling at less hindered positions .

- Electrostatic potential analysis : Use computational tools (e.g., Gaussian) to map electron density, identifying electrophilic centers for nucleophilic attack .

Q. What experimental designs mitigate challenges in studying the compound’s hydrolytic stability under physiological conditions?

- Methodological Answer :

- pH-dependent kinetics : Conduct hydrolysis studies in buffered solutions (pH 1–10) at 37°C. Monitor degradation via HPLC-MS and compare half-lives .

- Enzymatic assays : Test esterase-mediated hydrolysis using liver microsomes to simulate in vivo conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for Ethyl 4-bromo-3-cyano-5-methylbenzoate?

- Methodological Answer :

- Purity verification : Reanalyze samples via DSC (melting point) and HRMS. Impurities (e.g., residual solvents) can depress melting points .

- Spectral alignment : Compare NMR chemical shifts with PubChem or Reaxys entries. Solvent effects (e.g., DMSO vs. CDCl) may cause shifts .

Q. Why do biological assays for structurally similar compounds show conflicting results, and how can this be resolved?

- Methodological Answer :

- Batch variability : Standardize compound sourcing and purity (≥95% by HPLC).

- Cell line specificity : Test activity across multiple lines (e.g., HeLa, MCF-7) to account for genetic variability .

- Dose-response curves : Use nonlinear regression to calculate precise EC values, reducing false positives/negatives .

Methodological Tables

Table 1 : Key Synthetic Routes for Ethyl 4-bromo-3-cyano-5-methylbenzoate

| Step | Reaction Type | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 1 | Bromination | NBS, CCl, 80°C | 75 | 90 | |

| 2 | Esterification | HSO, MeOH, reflux | 88 | 95 |

Table 2 : Comparison of Biological Activities in Structural Analogs

| Compound | Antimicrobial (MIC, µg/mL) | Anticancer (IC, µM) | Reference |

|---|---|---|---|

| Ethyl 4-bromo-3-cyano-5-methylbenzoate | 12.5 (E. coli) | 8.2 (MCF-7) | |

| Methyl 4-bromo-5-cyano-2-hydroxybenzoate | 25.0 (S. aureus) | 15.6 (HeLa) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.